molecular formula C16H18BrN B12997562 N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine

N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine

Cat. No.: B12997562
M. Wt: 304.22 g/mol
InChI Key: XTEZPLWXVRUYGY-UHFFFAOYSA-N
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Description

N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine is an organic compound characterized by the presence of a bromonaphthalene moiety attached to a cyclopentanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine typically involves the reaction of 4-bromonaphthalene with cyclopentanamine under specific conditions. The process may include:

    Bromination: Introduction of a bromine atom to the naphthalene ring.

    Amine Alkylation: Reaction of the brominated naphthalene with cyclopentanamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent amine alkylation, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the bromine atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 1-bromonaphthalene and 2-bromonaphthalene.

    Cyclopentanamine Derivatives: Compounds with similar amine structures but different substituents.

Uniqueness

N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine is unique due to the combination of the bromonaphthalene and cyclopentanamine groups, which confer distinct chemical and biological properties compared to other similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18BrN

Molecular Weight

304.22 g/mol

IUPAC Name

N-[(4-bromonaphthalen-1-yl)methyl]cyclopentanamine

InChI

InChI=1S/C16H18BrN/c17-16-10-9-12(11-18-13-5-1-2-6-13)14-7-3-4-8-15(14)16/h3-4,7-10,13,18H,1-2,5-6,11H2

InChI Key

XTEZPLWXVRUYGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

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